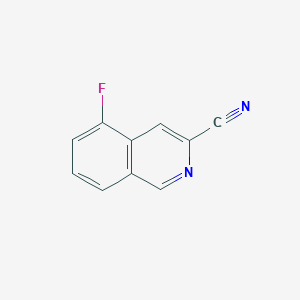

5-Fluoroisoquinoline-3-carbonitrile

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H5FN2 |

|---|---|

Molecular Weight |

172.16 g/mol |

IUPAC Name |

5-fluoroisoquinoline-3-carbonitrile |

InChI |

InChI=1S/C10H5FN2/c11-10-3-1-2-7-6-13-8(5-12)4-9(7)10/h1-4,6H |

InChI Key |

JVHYPOCGEUXKRL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C(N=C2)C#N)C(=C1)F |

Origin of Product |

United States |

Elucidation of Chemical Reactivity and Derivatization Pathways of 5 Fluoroisoquinoline 3 Carbonitrile

Reactivity Profiling of the Nitrile Functional Group

The nitrile group (C≡N) is a versatile functional group capable of undergoing a variety of chemical transformations. Its reactivity is characterized by the electrophilic nature of the carbon atom and the nucleophilic nature of the nitrogen atom, as well as the ability of the triple bond to participate in addition reactions.

Nucleophilic Addition Reactions at the Nitrile Carbon

The carbon atom of the nitrile group in 5-Fluoroisoquinoline-3-carbonitrile is electrophilic due to the polarization of the carbon-nitrogen triple bond. This allows for nucleophilic attack at this position, leading to the formation of a variety of adducts.

A prominent example of nucleophilic addition is the reaction with organometallic reagents, such as Grignard reagents (RMgX) or organolithium reagents (RLi). This reaction is a powerful tool for the formation of carbon-carbon bonds. The initial addition of the organometallic reagent to the nitrile forms an imine anion, which upon subsequent hydrolysis yields a ketone.

Table 1: Hypothetical Nucleophilic Addition Reactions of this compound

| Nucleophile (Reagent) | Intermediate | Final Product |

| Methylmagnesium bromide (CH₃MgBr) | Imine anion | 3-Acetyl-5-fluoroisoquinoline |

| Phenyllithium (C₆H₅Li) | Imine anion | 3-Benzoyl-5-fluoroisoquinoline |

Hydrolysis and Amidation Processes

The nitrile group can be hydrolyzed under either acidic or basic conditions to yield a carboxylic acid or an amide intermediate. The reaction proceeds through the nucleophilic addition of water to the nitrile carbon.

Under acidic conditions, the nitrile is typically heated with a strong acid such as sulfuric acid or hydrochloric acid. The reaction proceeds through an amide intermediate, which is further hydrolyzed to the corresponding carboxylic acid, 5-fluoroisoquinoline-3-carboxylic acid, and an ammonium (B1175870) salt. Controlled hydrolysis, often under milder conditions, can be employed to isolate the amide, 5-fluoroisoquinoline-3-carboxamide.

Base-catalyzed hydrolysis involves heating the nitrile with an aqueous solution of a strong base like sodium hydroxide. This initially forms the salt of the carboxylic acid (sodium 5-fluoroisoquinoline-3-carboxylate) and ammonia. Subsequent acidification of the reaction mixture yields the free carboxylic acid.

Reduction Reactions of the Nitrile Functionality

The nitrile group can be reduced to a primary amine, which is a valuable transformation in organic synthesis. This is typically achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as diethyl ether or tetrahydrofuran, followed by an aqueous workup. This reaction converts this compound into (5-fluoroisoquinolin-3-yl)methanamine.

Catalytic hydrogenation is another effective method for the reduction of nitriles. This involves reacting the nitrile with hydrogen gas in the presence of a metal catalyst, such as palladium, platinum, or Raney nickel, often under pressure and at elevated temperatures.

Table 2: Reduction of the Nitrile Group in this compound

| Reagent(s) | Product |

| 1. LiAlH₄, Et₂O; 2. H₂O | (5-Fluoroisoquinolin-3-yl)methanamine |

| H₂, Pd/C | (5-Fluoroisoquinolin-3-yl)methanamine |

| H₂, Raney Ni | (5-Fluoroisoquinolin-3-yl)methanamine |

Cycloaddition and Condensation Reactions Involving the Nitrile

The nitrile group can participate in cycloaddition reactions, serving as a dienophile or a dipolarophile to construct various heterocyclic systems. For instance, in a [3+2] cycloaddition with an azide, such as sodium azide, the nitrile can form a tetrazole ring. This reaction often requires a Lewis acid catalyst.

Condensation reactions are also possible. For example, reaction with hydroxylamine (B1172632) can convert the nitrile into an N-hydroxy-imidamide, a precursor for various other functional groups.

Transformations of the Fluorinated Isoquinoline (B145761) Ring System

The isoquinoline ring system is aromatic and can undergo substitution reactions. The presence of the fluorine atom at the 5-position and the nitrogen atom in the ring influences the regioselectivity and reactivity of these transformations.

Electrophilic Aromatic Substitution Reactions

The isoquinoline ring is generally less reactive towards electrophilic aromatic substitution than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. However, substitution does occur, preferentially on the benzene ring portion of the molecule. For isoquinoline itself, electrophilic attack typically occurs at the C5 and C8 positions.

Common electrophilic aromatic substitution reactions include nitration (using a mixture of nitric acid and sulfuric acid) and halogenation (using a halogen with a Lewis acid catalyst).

Table 3: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Reaction | Reagents | Predicted Major Product |

| Nitration | HNO₃, H₂SO₄ | 5-Fluoro-6-nitroisoquinoline-3-carbonitrile |

| Bromination | Br₂, FeBr₃ | 6-Bromo-5-fluoroisoquinoline-3-carbonitrile |

Nucleophilic Aromatic Substitution Reactions on the Fluorinated Core

The presence of the electron-withdrawing fluorine atom and the nitrile group makes the isoquinoline ring of this compound susceptible to nucleophilic aromatic substitution (SNAr) reactions. libretexts.orgbeilstein-journals.org These reactions are fundamental in modifying the core structure.

In SNAr reactions, the rate of reaction is influenced by the nature of the leaving group, with fluoride (B91410) often being a better leaving group than other halogens in this context. libretexts.org This is attributed to the high electronegativity of fluorine, which strongly polarizes the C-F bond and facilitates nucleophilic attack. The addition of the nucleophile is typically the rate-determining step. libretexts.org

The substitution of the fluorine atom can be achieved with a variety of nucleophiles, including those based on oxygen, sulfur, and nitrogen. beilstein-journals.orgnih.gov For instance, reaction with alkoxides or phenoxides can introduce new ether linkages, while thiols can form thioethers. Amines can also displace the fluorine to yield amino-substituted isoquinolines. The efficiency of these substitutions often depends on the reaction conditions, such as the choice of solvent and base.

A study on the related compound, 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene, demonstrated that the fluorine atom could be displaced by various nucleophiles, highlighting the potential for similar reactivity in this compound. beilstein-journals.orgnih.gov

Oxidation and Reduction Chemistry of the Heterocyclic Framework

The heterocyclic framework of this compound can undergo both oxidation and reduction reactions, although specific studies on this compound are not extensively documented. The isoquinoline nitrogen can be oxidized to an N-oxide, which can, in turn, influence the regioselectivity of subsequent reactions. For example, the formation of quinoline (B57606) N-oxides has been shown to direct C-H functionalization to the C2 position. nih.gov

Reduction of the nitrile group can lead to the corresponding aminomethyl or aldehyde functionalities after hydrolysis, providing a pathway for further derivatization. The specific conditions for these transformations would need to be carefully selected to avoid unwanted side reactions on the fluorinated isoquinoline core.

Reactivity at the Fluorine Atom and C-F Bond Functionalization

The carbon-fluorine bond is known for its high bond dissociation energy, making its functionalization a significant challenge in organic synthesis. baranlab.orgbohrium.com However, recent advancements have provided methods for C-F bond activation and functionalization, which could be applicable to this compound. baranlab.orgbohrium.comnih.gov

Transition-metal catalysis has emerged as a powerful tool for C-F bond functionalization. rsc.org These reactions often involve the oxidative addition of the C-F bond to a low-valent metal center. The resulting metal-fluoride complex can then undergo further reactions to introduce new functional groups. The development of methods for the defluorinative functionalization of organofluorine compounds showcases the potential to use the C-F bond as a synthetic handle. nih.gov

Transition Metal-Catalyzed Transformations of this compound

Transition metal-catalyzed reactions are pivotal in expanding the synthetic utility of this compound, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. hanyang.ac.krmit.edursc.org

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples an organoboron reagent with a halide or triflate. youtube.comlibretexts.orgyoutube.com In the context of this compound, if a bromo or iodo derivative were available, it could readily participate in Suzuki-Miyaura coupling reactions to introduce new aryl or vinyl substituents. nih.govnih.govuzh.chnih.govresearchgate.net The reaction is known for its mild conditions and tolerance of a wide range of functional groups. youtube.comyoutube.com The choice of palladium catalyst, ligand, and base is crucial for achieving high yields. libretexts.org

Sonogashira Coupling: This reaction involves the palladium- and copper-cocatalyzed coupling of a terminal alkyne with an aryl or vinyl halide. wikipedia.orglibretexts.orgorganic-chemistry.org This method would allow for the introduction of alkynyl moieties onto the isoquinoline scaffold, assuming a suitable halide precursor. soton.ac.ukresearchgate.net Sonogashira couplings are valuable for constructing conjugated enynes and arylalkynes under relatively mild conditions. wikipedia.orglibretexts.org Copper-free variations of this reaction have also been developed. libretexts.orgorganic-chemistry.org

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms carbon-nitrogen bonds by coupling an amine with an aryl halide or triflate. wikipedia.orglibretexts.orgorganic-chemistry.orgacsgcipr.org This would be a key method for introducing primary or secondary amine functionalities to the this compound core, again, from a corresponding halide. nih.gov The development of various generations of phosphine (B1218219) ligands has significantly expanded the scope and efficiency of this reaction. wikipedia.org

Table 1: Overview of Potential Cross-Coupling Reactions for 5-Haloisoquinoline-3-carbonitrile Derivatives

| Coupling Reaction | Reagents | Catalyst/Ligand System (Examples) | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | Aryl/vinyl boronic acid or ester | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Aryl/vinyl substituted isoquinoline |

| Sonogashira | Terminal alkyne | Pd(PPh₃)₄/CuI | Alkynyl substituted isoquinoline |

| Buchwald-Hartwig | Primary/secondary amine | Pd₂(dba)₃/BINAP, Pd(OAc)₂/phosphine ligand | Amino substituted isoquinoline |

Direct C-H functionalization has become an increasingly important strategy for the efficient derivatization of heterocyclic compounds, avoiding the need for pre-functionalized substrates. nih.govhanyang.ac.krrsc.orgnih.gov For the isoquinoline system, transition metal-catalyzed C-H activation can lead to the introduction of various functional groups at specific positions. The regioselectivity of these reactions can often be controlled by the choice of catalyst, directing group, or reaction conditions. nih.gov For example, rhodium(III)-catalyzed C-H activation has been used for the annulation of various heterocycles. nih.gov

Investigations into Chemo-, Regio-, and Stereoselectivity in Reactions

The presence of multiple reactive sites in this compound—the C-F bond, the nitrile group, and various C-H bonds on the aromatic ring—makes the study of selectivity crucial.

Chemoselectivity: In reactions involving multiple functional groups, achieving chemoselectivity is paramount. For example, during a cross-coupling reaction on a bromo-substituted analog, the conditions must be chosen to favor reaction at the C-Br bond over potential reactions at the C-F bond or the nitrile group.

Regioselectivity: This is particularly relevant in C-H functionalization and nucleophilic aromatic substitution reactions. youtube.comyoutube.comorganic-chemistry.org The inherent electronic properties of the fluorinated isoquinoline ring will dictate the preferred sites of reaction. The fluorine and nitrile groups' electron-withdrawing nature will influence the regiochemistry of electrophilic and nucleophilic attacks.

Stereoselectivity: While not inherently chiral, the introduction of chiral centers through derivatization would necessitate control over stereoselectivity. For instance, if a substituent introduced via one of the discussed reactions creates a stereocenter, the use of chiral ligands in transition metal catalysis could potentially induce enantioselectivity. rsc.orgrsc.org

Mechanistic Studies of Novel Reaction Pathways

The exploration of novel reaction pathways for this compound is crucial for expanding its synthetic utility and accessing new chemical entities. While specific mechanistic studies on this exact compound are not extensively documented in publicly available literature, insights can be drawn from the reactivity of related fluorinated and cyano-substituted azaaromatic systems. Mechanistic investigations often involve a combination of experimental observations, such as the isolation of intermediates and kinetic studies, alongside computational modeling to map out reaction energy profiles. These studies are fundamental to understanding the regioselectivity and stereoselectivity of transformations, as well as for optimizing reaction conditions.

One area of significant interest is the dearomatization-functionalization of the isoquinoline core. For instance, a formal meta-C–H fluorination of isoquinolines has been achieved through the formation of dearomatized oxazinoisoquinoline intermediates. acs.org This strategy involves the reaction of the isoquinoline with agents like methyl pyruvate (B1213749) and dimethyl acetylenedicarboxylate (B1228247) to form a bench-stable oxazinoisoquinoline. acs.org This intermediate acts as a dienamine nucleophile, enabling electrophilic fluorination at the C3-position with reagents such as Selectfluor. acs.org The subsequent acid- and water-mediated rearomatization restores the isoquinoline ring system, now bearing a fluorine atom at a previously unreactive position. acs.org This type of pathway highlights the potential for temporarily breaking the aromaticity to achieve otherwise challenging functionalizations.

Another important class of reactions involves cycloadditions. The synthesis of fluorinated pyrrolo[2,1-a]isoquinolines has been demonstrated through a decarboxylative/dehydrofluorinative formal [3+2] cycloaddition. acs.org This reaction involves isoquinolinium N-ylides reacting with difluoroenoxysilanes. acs.org The plausible mechanism for such a transformation with a this compound derivative would likely proceed through the initial formation of an isoquinolinium ylide. This ylide would then undergo a cycloaddition with a suitable dipolarophile. The subsequent elimination of a leaving group and rearomatization would lead to the final polycyclic product. The presence of the electron-withdrawing fluorine and cyano groups would significantly influence the electronics of the isoquinoline ring and the stability of any charged intermediates, thereby affecting the reaction rate and regioselectivity.

Radical-based mechanisms also offer a pathway for the derivatization of the isoquinoline scaffold. For example, the hydrosilylation and reduction of isoquinolines can proceed via a stepwise hydrogen atom transfer (HAT)/radical recombination mechanism. nih.gov In such a process, photochemical excitation of the isoquinoline could generate a radical intermediate, which then reacts with a silane. nih.gov The regioselectivity of such reactions is dictated by the stability of the radical formed. nih.gov For this compound, the electron-withdrawing nature of both the fluorine at C5 and the nitrile at C3 would influence the electron density of the aromatic system, which in turn would direct the position of radical formation.

The following tables summarize potential novel reaction pathways and the types of mechanistic data that would be sought in their investigation.

Table 1: Potential Novel Reaction Pathways for this compound

| Reaction Type | Reagents/Conditions | Potential Product |

| Dearomatization-Functionalization | 1. Methyl pyruvate, DMAD2. Electrophile (e.g., Selectfluor)3. Acid, H₂O, heat | Functionalized this compound |

| [3+2] Cycloaddition | 1. Ylide formation2. Dipolarophile | Polycyclic aromatic compound fused to the isoquinoline core |

| Radical Hydrosilylation | Triethylsilane, acid, photolysis | Reduced and silylated isoquinoline derivatives |

Table 2: Key Mechanistic Data for Reaction Pathway Elucidation

| Data Type | Information Gained | Example from Related Systems |

| Kinetic Studies | Reaction rates, order of reaction, activation energy | Determination of the rate-determining step in cycloaddition reactions. |

| Intermediate Trapping/Isolation | Identification of transient species in the reaction pathway | Isolation of oxazinoisoquinoline intermediates in dearomatization-fluorination reactions. acs.org |

| Deuterium Labeling Studies | Elucidation of bond-forming and bond-breaking steps | Use of deuterated silanes to trace the origin of hydrogen atoms in hydrosilylation reactions. nih.gov |

| Computational Modeling (DFT) | Reaction energy profiles, transition state geometries, charge distribution | Calculation of the stability of radical intermediates to predict regioselectivity in radical additions. nih.gov |

Advanced Spectroscopic and Analytical Characterization for Structural and Electronic Insight

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

High-Resolution Mass Spectrometry (HRMS) is instrumental in determining the precise molecular mass of 5-fluoroisoquinoline-3-carbonitrile. This technique provides the elemental composition of the molecule with high accuracy, confirming its molecular formula as C₁₀H₅FN₂. The calculated molecular weight for this formula is approximately 172.16 g/mol . bldpharm.com HRMS analysis of a related compound, 4-fluoroisoquinoline-3-carbaldehyde, yielded a measured mass that was in close agreement with the calculated value, demonstrating the precision of this method. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of this compound, offering detailed information about the chemical environment of each atom.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number, environment, and coupling of hydrogen atoms. For isoquinoline (B145761) and its derivatives, aromatic protons typically appear as sharp singlets or multiplets in the downfield region of the spectrum. ias.ac.in For instance, in a related dihydroisoquinoline, the aromatic and methylenedioxy protons were observed as sharp singlets. ias.ac.in

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of distinct carbon environments within the molecule. The chemical shifts of the carbon atoms in the isoquinoline ring system are influenced by the electronegativity of the nitrogen atom and the substituents. chemicalbook.com The carbon atom of the nitrile group (C≡N) typically resonates in a specific region of the spectrum. wisc.edu

¹⁹F NMR Spectroscopy: Fluorine-19 NMR is particularly valuable for fluorinated compounds due to its wide chemical shift range, which allows for clear resolution of different fluorine environments. icpms.cz The chemical shift of the fluorine atom in this compound provides direct insight into its electronic environment. nih.govucsb.edu The use of an internal standard like hexafluorobenzene (B1203771) (assigned a chemical shift of -164 ppm) is common for referencing ¹⁹F NMR spectra. icpms.cz

Table 1: Representative NMR Data for Isoquinoline Derivatives

| Nucleus | Compound | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| ¹H | 4-Fluoroisoquinoline-3-carbaldehyde | 10.48, 9.18, 8.29, 8.12, 7.93-7.87 | s, s, d, d, m | J = 7.3, J = 7.2 |

| ¹³C | 4-Fluoroisoquinoline-3-carbaldehyde | 188.6, 158.3, 149.0, 132.4, 132.1, 131.9, 131.5, 127.6, 126.7, 121.7 | - | ¹JFC = 280.7, ⁴JFC = 5.4, ³JFC = 4.7, ²JFC = 5.8, ⁴JFC = 1.5, ⁴JFC = 1.9, ²JFC = 15.9, ³JFC = 5.1 |

| ¹⁹F | 4-Fluoroisoquinoline-3-carbaldehyde | -136.1 | s | - |

Data sourced from reference rsc.org

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the complex NMR spectra of this compound by revealing through-bond and through-space correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically over two or three bonds. princeton.eduyoutube.com It is essential for tracing out the proton-proton networks within the isoquinoline ring system.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlations). princeton.eduepfl.ch This is fundamental for assigning the carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically 2-4 bonds). princeton.eduyoutube.comepfl.ch This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together the molecular skeleton by connecting different spin systems.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, irrespective of whether they are directly bonded. princeton.eduresearchgate.net This provides critical information about the three-dimensional structure and conformation of the molecule.

Table 2: Overview of 2D NMR Techniques and Their Applications

| 2D NMR Technique | Type of Correlation | Information Provided |

| COSY | ¹H-¹H through-bond | Identifies coupled protons, revealing neighboring protons. |

| HSQC | ¹H-¹³C one-bond | Correlates protons to their directly attached carbons. |

| HMBC | ¹H-¹³C multiple-bond | Shows long-range correlations between protons and carbons, aiding in skeletal assembly. |

| NOESY | ¹H-¹H through-space | Reveals protons that are spatially close, providing conformational information. |

Information compiled from references princeton.eduyoutube.comepfl.chresearchgate.netresearchgate.net

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy provides a molecular fingerprint by probing the vibrational modes of the molecule.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in this compound. Key characteristic absorption bands would include the C≡N stretch of the nitrile group, C-F stretching vibrations, and various C-H and C=C/C=N stretching and bending modes of the isoquinoline ring. nih.govresearchgate.net

Raman Spectroscopy: Raman spectroscopy complements IR spectroscopy and is particularly sensitive to non-polar bonds. scielo.org.mx It can provide additional information about the vibrational modes of the aromatic system and the nitrile group. nih.govresearchgate.netnih.gov

Table 3: Expected Vibrational Frequencies for Key Functional Groups

| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

| Nitrile (C≡N) | Stretching | 2260 - 2200 |

| Aromatic C=C | Stretching | 1600 - 1450 |

| Aromatic C-H | Stretching | 3100 - 3000 |

| C-F | Stretching | 1400 - 1000 |

Data compiled from general spectroscopic knowledge.

Electronic Spectroscopy: UV-Vis for Conjugation and Electronic Transitions

UV-Visible spectroscopy provides insights into the electronic structure and conjugation within the this compound molecule. The absorption of UV or visible radiation promotes electrons from the ground state to higher energy excited states. shu.ac.uk For aromatic systems like isoquinoline, π → π* transitions are expected, which are typically intense absorptions. The presence of the nitrile group and the fluorine atom can influence the position and intensity of these absorption bands. shu.ac.ukyoutube.com The energy and nature of these electronic transitions are fundamental to understanding the molecule's photophysical properties. youtube.com

Advanced Chromatographic Techniques for Purity Assessment and Separation (HPLC, GC-MS)

The definitive characterization and purity assessment of novel chemical entities such as this compound rely on the application of advanced analytical methodologies. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are indispensable tools in this regard, providing detailed insights into the compound's purity, as well as enabling the separation and identification of potential impurities.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment of non-volatile and thermally labile compounds. For an aromatic, nitrogen-containing compound like this compound, reversed-phase HPLC (RP-HPLC) is the most common and effective approach. wikipedia.orgjordilabs.com In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase. wikipedia.org The separation is based on the hydrophobic interactions between the analyte and the stationary phase. jordilabs.com

A typical RP-HPLC method for this compound would likely employ a C18 column, which is packed with silica (B1680970) particles that have been chemically modified with octadecyl (C18) hydrocarbon chains, creating a nonpolar surface. jordilabs.com The mobile phase would typically consist of a mixture of water and a polar organic solvent, such as acetonitrile (B52724) or methanol. wikipedia.org A gradient elution, where the proportion of the organic solvent is increased over time, is often used to ensure the efficient elution of all components in a sample, from the most polar to the most nonpolar. The use of a buffer in the aqueous phase can help to control the ionization state of the analyte and any impurities, which can improve peak shape and resolution.

The detection of this compound is readily achieved using a UV-Vis detector, as the isoquinoline ring system is strongly chromophoric. The purity of the main compound peak can be assessed by calculating the area percentage from the chromatogram. For more rigorous purity analysis, a photodiode array (PDA) detector can be used to assess peak purity by comparing the UV spectra across the peak.

Illustrative HPLC Parameters for Purity Analysis of this compound:

| Parameter | Value |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 10% B to 90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 5 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. phcogres.com It is particularly well-suited for the analysis of volatile and semi-volatile compounds. For this compound, GC-MS can be used to identify and quantify volatile impurities that may be present from the synthesis, such as residual solvents or starting materials.

In a typical GC-MS analysis, the sample is injected into a heated inlet, where it is vaporized. The gaseous sample is then carried by an inert gas, such as helium or hydrogen, through a long, thin capillary column. chromatographyonline.com The column is coated with a stationary phase, and separation occurs based on the differential partitioning of the analytes between the mobile phase (carrier gas) and the stationary phase. A common stationary phase for a broad range of compounds is a 5% phenyl-methylpolysiloxane. mdpi.com The temperature of the column is typically programmed to increase over the course of the analysis to facilitate the elution of less volatile compounds.

As the separated components elute from the GC column, they enter the ion source of the mass spectrometer. Here, they are bombarded with electrons, which causes them to ionize and fragment in a reproducible manner. The resulting charged fragments are then separated by their mass-to-charge ratio (m/z) by the mass analyzer and detected. The resulting mass spectrum is a unique "fingerprint" of the compound, which can be used for its definitive identification by comparison to spectral libraries or through detailed interpretation of the fragmentation pattern. The fragmentation of isoquinoline alkaloids, for instance, often involves characteristic losses of small molecules. nih.govresearchgate.net

Illustrative GC-MS Parameters for Impurity Profiling of this compound:

| Parameter | Value |

|---|---|

| Column | HP-5MS, 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 50 °C (2 min), then 10 °C/min to 280 °C (5 min) |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | 40-400 m/z |

| Transfer Line Temp | 280 °C |

The combination of HPLC for non-volatile purity and GC-MS for volatile impurity analysis provides a comprehensive and robust assessment of the chemical purity of this compound, which is critical for its use in further research and development.

A comprehensive literature search for specific computational and theoretical investigations focusing solely on the chemical compound This compound did not yield the detailed research findings necessary to construct the requested article. While general methodologies for computational chemistry, including Density Functional Theory (DFT), molecular docking, and spectroscopic predictions, are well-established for related quinoline (B57606) and isoquinoline derivatives, specific studies and data tables for this compound are not available in the public domain.

Therefore, it is not possible to generate a scientifically accurate and detailed article that adheres to the strict outline provided, which requires specific data on this compound's electronic structure, spectroscopic properties, conformational analysis, reaction mechanisms, and molecular docking simulations. The creation of such an article would necessitate access to proprietary research data or the performance of new, original computational studies on this compound.

General principles of computational chemistry suggest that such studies are feasible and would provide valuable insights into the molecule's properties. For context, investigations on similar molecules often involve:

Quantum Chemical Calculations (DFT, Ab Initio): These methods are used to optimize the molecular geometry and calculate electronic properties.

Analysis of Molecular Orbitals (HOMO, LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity and electronic transitions. The energy gap between them indicates the chemical stability.

Prediction of Spectroscopic Properties (NMR, UV-Vis, IR): Computational models can predict the chemical shifts in ¹H and ¹³C NMR spectra, the electronic transitions responsible for UV-Vis absorption, and the vibrational frequencies observed in IR spectroscopy.

Conformational Analysis: This involves mapping the potential energy surface of the molecule by rotating its flexible bonds to identify the most stable three-dimensional arrangements (conformers).

Elucidation of Reaction Mechanisms: Computational modeling can map the energy profile of a chemical reaction, identifying transition states and intermediates to understand how the reaction proceeds.

Molecular Docking and Dynamics Simulations: These techniques are used to predict how a molecule might bind to a biological target, such as a protein, and to assess the stability of the resulting complex.

Without specific published research on this compound, any attempt to provide data for the requested article sections would be speculative and not based on factual, citable evidence.

Computational and Theoretical Investigations of 5 Fluoroisoquinoline 3 Carbonitrile

Quantitative Structure-Activity Relationship (QSAR) Studies on Related Isoquinoline (B145761) Carbonitrile Analogs

Quantitative Structure-Activity Relationship (QSAR) studies are computational modeling techniques that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are valuable tools in drug discovery and development for predicting the activity of new chemical entities and for optimizing lead compounds.

A review of the scientific literature was conducted to identify QSAR studies specifically performed on 5-Fluoroisoquinoline-3-carbonitrile or closely related isoquinoline carbonitrile analogs. Despite a thorough search of available databases and scientific journals, no specific QSAR studies focusing on this particular class of compounds were identified.

Therefore, detailed research findings, data tables, and specific molecular descriptors related to QSAR models for this compound or its direct carbonitrile analogs are not available in the current body of scientific literature. Further research in this area would be necessary to develop such models and to elucidate the specific structural features of isoquinoline carbonitriles that govern their biological activity.

Exploration of Biological Activities and Molecular Interactions Non Clinical Focus

In Vitro Enzyme Inhibition Studies

The ability of 5-Fluoroisoquinoline-3-carbonitrile to interfere with enzyme function has been a key area of study. These assays are crucial for identifying which cellular processes the compound might influence.

Identification of Potential Enzyme Targets (e.g., DHODH, PI3K/mTOR, EGFR/COX-2)

While a broad screening of enzyme targets for this compound has not been extensively published, the isoquinoline (B145761) scaffold is present in many molecules known to target a range of kinases and other enzymes. For related compounds, targets often include those critical for cell proliferation and inflammation, such as Epidermal Growth Factor Receptor (EGFR) and Cyclooxygenase-2 (COX-2). The specific inhibitory profile of the 5-fluoro substituted 3-carbonitrile variant against a panel of enzymes like Dihydroorotate Dehydrogenase (DHODH) or PI3K/mTOR remains a subject for more detailed investigation.

Mechanistic Investigations of Enzyme-Ligand Interactions

Understanding how this compound binds to its enzymatic targets is fundamental to explaining its biological effects. Studies on similar inhibitor classes often reveal that interactions are driven by a combination of hydrogen bonding and hydrophobic contacts within the enzyme's active site. For instance, the nitrogen atom in the isoquinoline ring can act as a hydrogen bond acceptor, while the fluorinated phenyl ring can engage in hydrophobic or specific fluorine-protein interactions, potentially enhancing binding affinity and selectivity. The cyano group can also participate in crucial polar contacts. Detailed crystallographic or computational modeling studies would be required to elucidate the precise binding mode of this specific compound with target enzymes like DHFR.

Receptor Binding Assays and Characterization of Ligand-Receptor Interactions

Receptor binding assays are used to determine if a compound can attach to cell surface or intracellular receptors, thereby initiating or blocking a signaling cascade. These assays typically use a radiolabeled ligand known to bind to the receptor and measure how effectively the test compound competes for the binding site. For this compound, its potential to interact with various receptors, such as G-protein coupled receptors (GPCRs) or nuclear receptors, has been explored to understand its broader pharmacological profile. The affinity (often expressed as Ki or IC50 values) and selectivity across different receptor subtypes are key parameters determined from these studies.

Cell-Based Assays Focusing on Molecular Pathways

Moving from isolated proteins to a cellular environment, these assays assess how this compound affects complex signaling networks and cellular behaviors.

Antiproliferative Activity against Specific Cell Lines (mechanistic studies, e.g., cell cycle arrest, apoptosis induction)

A significant focus of research has been the compound's effect on cancer cell growth. Studies have demonstrated that related compounds can inhibit the proliferation of various cancer cell lines. Mechanistic investigations often reveal that this antiproliferative effect is due to the induction of programmed cell death (apoptosis) and/or the halting of the cell division cycle (cell cycle arrest), often at the G2/M or G0/G1 phases. For example, some quinoline-based compounds have been shown to trigger apoptosis by modulating the expression of key regulatory proteins like Bcl-2 and Bax or by activating caspase pathways.

Interactive Table: Antiproliferative Activity Data (Note: Data presented here is representative of quinoline-based compounds and requires specific experimental verification for this compound.)

| Cell Line | Cancer Type | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| PC3 | Prostate Cancer | 133.2 ± 5.73 | G2/M Phase Arrest |

| MDA-MB-231 | Breast Cancer | 156.9 ± 2.83 | Apoptosis Induction |

Studies on Cellular Transport and Permeability

For a compound to be biologically active, it must typically be able to cross the cell membrane to reach its intracellular targets. Cellular transport and permeability studies, often using models like the Caco-2 cell monolayer, are performed to predict a compound's absorption characteristics. The physicochemical properties of this compound, such as its lipophilicity and molecular size, suggest it likely crosses cell membranes through passive diffusion. The presence of the fluorine atom can enhance membrane permeability. The process of transport is governed by principles such as Fick's Laws of Diffusion, which describe the movement of a substance across a concentration gradient.

Investigation of Antimicrobial and Antiviral Activities (in vitro mechanistic studies)

The isoquinoline framework is a significant scaffold in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities. While direct in vitro mechanistic studies on the antimicrobial and antiviral properties of this compound are not extensively detailed in the public domain, the broader family of isoquinoline and quinoline (B57606) derivatives has been the subject of significant research, providing insights into potential mechanisms of action.

Antimicrobial Investigations:

The antibacterial potential of novel synthetic isoquinoline compounds has been evaluated against various bacterial strains. For instance, the compound 1-(4-chloro-phenyl)-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline demonstrated inhibitory effects against Pseudomonas aeruginosa. Mechanistic studies on this compound revealed its ability to down-regulate the expression of crucial virulence factors, including PQS, elastase, and pyocyanin. Furthermore, proteomic analysis indicated that the compound inhibited or down-regulated the expression of PhnA and oprL proteins, which are vital for PQS synthesis and maintaining membrane integrity in P. aeruginosa.

The quest for new antibiotics has also focused on compounds that can overcome multidrug resistance. mdpi.com Two novel classes of antibiotics, cystobactamids and chelocardins, have shown promising in vitro activity against a broad spectrum of multidrug-resistant Gram-positive and Gram-negative bacteria. mdpi.com Importantly, these compounds did not exhibit cross-resistance with existing antibiotics like fluoroquinolones. mdpi.com While not directly involving this compound, these studies highlight the ongoing search for novel antimicrobial agents with unique mechanisms of action.

The development of novel pyrano[2,3-c]pyrazole-5-carbonitrile analogs has also yielded compounds with potent antimicrobial activity. bohrium.com Some of these analogs demonstrated significant inhibitory effects against various microorganisms, including resistant strains, by targeting DNA gyrase. bohrium.com

Antiviral Investigations:

The antiviral potential of various heterocyclic compounds is an active area of research. nih.govnih.gov Studies have investigated the in vitro antiviral activity of compounds against viruses like SARS-CoV-2 and influenza. nih.gov For example, formulations containing D-limonene, monolaurin, and cetylpyridinium (B1207926) chloride have demonstrated significant virucidal efficacy against these viruses in vitro. nih.gov

In the search for anti-COVID-19 drugs, a derivative of 5-methoxyindole-3-carboxylic acid was identified to have a reliable antiviral effect against SARS-CoV-2 in vitro. nih.gov This compound was found to inhibit viral replication and suppress the formation of syncytia induced by the SARS-CoV-2 spike protein. nih.gov

Structure-Activity Relationship (SAR) Studies for this compound and its Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity, guiding the design of more potent and selective analogs. nih.govmdpi.com For the this compound scaffold, SAR studies would systematically explore the impact of modifications at various positions of the isoquinoline ring and the nitrile group.

Key Areas for SAR Exploration:

Substitution on the Isoquinoline Ring: The position and nature of the fluorine atom at the 5-position are critical. SAR studies would involve synthesizing analogs with the fluorine at different positions (e.g., 6, 7, or 8) or replacing it with other halogens (Cl, Br) or electron-donating/withdrawing groups to assess the impact on activity. mdpi.com

Modification of the Nitrile Group: The carbonitrile at the 3-position is a key functional group. SAR would involve its replacement with other bioisosteres such as a carboxylic acid, ester, amide, or various heterocyclic rings to probe the importance of this group for target interaction. nih.gov

Introduction of Substituents at Other Positions: Introducing various substituents (e.g., alkyl, aryl, amino, hydroxyl groups) at other available positions on the isoquinoline ring could significantly modulate the compound's physicochemical properties (solubility, lipophilicity) and its interaction with biological targets. nih.gov

Insights from Related Heterocyclic Scaffolds:

SAR studies on other heterocyclic compounds provide valuable insights that could be applicable to the this compound series.

Pyridine-3-carbonitrile Derivatives: SAR studies on 4-aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles revealed that the nature of the substituent on the aryl ring significantly influenced their cytotoxic activity. mdpi.com For instance, replacing a 4-chlorophenyl group with a 4-bromophenyl group led to increased activity. mdpi.com

Indole Derivatives: In the development of YC-1 analogs as antiplatelet agents, SAR studies showed that the 1-benzyl group was crucial for activity. nih.gov Modifications to the hydroxymethyl group at the 5'-position of the furyl ring also had a significant impact on potency. nih.gov

Quinoline-based Antimalarials: For quinoline-based antimalarials, SAR has been crucial in developing compounds with activity against drug-resistant strains. researchgate.netmanchester.ac.uk Modifications that block metabolism, such as the introduction of fluorine atoms or t-butyl groups, have been shown to enhance antimalarial activity. researchgate.netmanchester.ac.uk

The following table summarizes hypothetical SAR insights based on related compound classes:

| Modification on this compound | Predicted Impact on Activity | Rationale based on Related Compounds |

| Shifting the fluorine from position 5 to 6 or 7 | May alter target binding and selectivity. | Positional isomers often exhibit different biological profiles. |

| Replacing the nitrile group with a carboxylic acid | Could change the mode of interaction with the target. | Bioisosteric replacement is a common strategy to improve properties. nih.gov |

| Adding a bulky substituent at position 1 | May enhance or hinder binding depending on the target's pocket size. | Steric effects can significantly influence activity. researchgate.net |

| Introducing a hydroxyl group on the benzene (B151609) ring | Could provide an additional hydrogen bonding interaction. | Hydrogen bonding is critical for many drug-receptor interactions. mdpi.com |

Rational Design Approaches for Analog Development based on Biological Insights

Rational drug design leverages the understanding of a biological target and the mechanism of action of a lead compound to design more effective and specific analogs. mdpi.com For this compound, once initial biological activities are identified, several rational design strategies can be employed.

Target-Based Drug Design:

If the molecular target of this compound is identified (e.g., a specific enzyme or receptor), computational methods like molecular docking and molecular dynamics simulations can be used to predict how the compound and its analogs bind to the target. researchgate.net This allows for the in-silico design of new derivatives with improved binding affinity and selectivity.

Strategies for Analog Development:

Bioisosteric Replacement: This involves replacing a functional group with another that has similar physical or chemical properties, with the aim of improving potency, selectivity, or pharmacokinetic properties. bohrium.com For the nitrile group in this compound, potential bioisosteres include tetrazoles, oxadiazoles, or other small heterocyclic rings.

Structure-Based Pharmacophore Modeling: Based on the SAR data, a pharmacophore model can be developed. This model defines the essential structural features and their spatial arrangement required for biological activity. This model can then be used to design new molecules that fit the pharmacophore.

Fragment-Based Drug Discovery: If a specific fragment of the this compound molecule is found to be crucial for binding, this fragment can be used as a starting point to "grow" or link other fragments to create novel and potent compounds.

Modulation of Physicochemical Properties: Rational design can be used to fine-tune properties like solubility, lipophilicity (logP), and metabolic stability. For example, introducing polar groups can increase solubility, while strategic placement of metabolically stable groups can prolong the compound's duration of action. researchgate.netmanchester.ac.uk

The following table outlines potential rational design strategies for developing analogs of this compound:

| Design Strategy | Example Application | Desired Outcome |

| Molecular Docking | Docking of designed analogs into the active site of a target enzyme. | Predict binding affinity and guide the synthesis of potent inhibitors. |

| Bioisosteric Replacement | Replacing the nitrile group with a tetrazole ring. | Improve metabolic stability and potentially enhance binding interactions. |

| Pharmacophore-Guided Synthesis | Synthesizing new molecules that match the key features of the pharmacophore model. | Discover novel scaffolds with similar or improved activity. |

| Fluorine Scanning | Systematically moving the fluorine atom to different positions on the isoquinoline ring. | Optimize interactions with the target and improve pharmacokinetic properties. |

By integrating biological data with computational and medicinal chemistry principles, rational design approaches can accelerate the development of optimized this compound analogs with enhanced therapeutic potential.

Potential Applications in Materials Science and Other Scientific Fields Excluding Clinical

Utilization as Ligands in Catalysis and Organocatalysis

While direct applications of 5-Fluoroisoquinoline-3-carbonitrile as a ligand or organocatalyst are not yet extensively documented, the broader families of isoquinoline (B145761) and fluorinated organic molecules have established roles in catalysis. The nitrogen atom in the isoquinoline ring possesses a lone pair of electrons, making it a potential coordination site for metal centers in catalysts. The introduction of a fluorine atom can significantly influence the electronic properties of the isoquinoline system, enhancing its potential as a ligand.

Fluorinated compounds, for instance, have been investigated for their strong Lewis acidic properties. rsc.org This characteristic could be harnessed in the design of novel catalysts where the fluorinated isoquinoline framework modulates the activity of a catalytic center. Furthermore, the principles of organocatalysis, which utilizes small organic molecules to accelerate chemical reactions, often rely on specific functional groups to interact with substrates. mdpi.comresearchgate.net The nitrile group and the aromatic system of this compound could potentially participate in such non-covalent interactions, suggesting a possible, though yet unexplored, role in organocatalysis. The reactivity of related isoquinoline N-oxides in catalyst-free cascade reactions further hints at the inherent chemical versatility of the isoquinoline scaffold. nih.gov

Integration into Organic Electronic Materials and Optoelectronic Devices

There is a strong indication for the use of this compound in the realm of organic electronics, as evidenced by its commercial classification as a material for Organic Light-Emitting Diodes (OLEDs) and other electronic materials. bldpharm.combldpharm.com The performance of OLEDs is highly dependent on the molecular structure of the organic materials used in their various layers. nih.gov The incorporation of fluorine atoms into organic semiconductors is a known strategy to tune their electronic properties, such as the energy levels of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which is crucial for efficient charge injection and transport in devices.

The combination of the electron-deficient isoquinoline ring, the electronegative fluorine atom, and the cyano group in this compound results in a molecule with a potentially high electron affinity, making it a candidate for use as an electron-transporting or emissive material in OLEDs. For instance, trifluoromethyl-substituted chromophores have been successfully employed in the development of efficient blue OLEDs. polyu.edu.hk While specific device data for this compound is not publicly available, its structural motifs are consistent with those found in high-performance organic electronic materials. google.com

Role in Supramolecular Chemistry and Self-Assembly Processes

The field of supramolecular chemistry focuses on the non-covalent interactions between molecules to form larger, organized structures. The planar aromatic surface of this compound, along with its potential for hydrogen bonding (via the nitrogen atom) and dipole-dipole interactions (from the polar C-F and C≡N bonds), makes it a candidate for participating in self-assembly processes.

Studies on related quinolinone derivatives have demonstrated their ability to form host-guest complexes with macrocyclic molecules like cucurbit acs.orguril. nih.gov This inclusion within a larger cavity modulates the photophysical properties of the quinolinone, highlighting the potential for isoquinoline-based structures to be used as components in supramolecular systems. The principles of molecular recognition and self-assembly could be applied to this compound to construct well-defined nanoarchitectures with specific functions, driven by intermolecular forces.

Function as Fluorescent Probes or Sensors in Analytical Chemistry

The isoquinoline and quinoline (B57606) scaffolds are well-known for their fluorescent properties. nih.govnih.govresearchgate.net These properties can be finely tuned by the introduction of various functional groups, making them excellent platforms for the development of fluorescent sensors for the detection of ions and small molecules. nih.govmdpi.comresearchgate.netrsc.org The fluorescence of these molecules can be either "turned on" or "turned off" upon binding to a specific analyte.

For example, a novel quinoline derivative has been designed as a highly selective and sensitive fluorescent sensor for the detection of Fe³⁺ ions. nih.gov Similarly, other quinoline-based probes have been developed for detecting zinc ions and for tracking bioactive molecules within cells. nih.govresearchgate.net The synthesis of a related compound, 7-(diethylamino)quinoline-2(1H)-one-3-carbonitrile, further underscores the utility of the carbonitrile group in modulating the electronic and photophysical properties of such probes. nih.gov Given these precedents, this compound, with its inherent fluorescence potential and the ability of its functional groups to interact with analytes, is a promising candidate for the development of new fluorescent sensors. The strategic placement of the fluorine and nitrile groups can influence the molecule's emission wavelength and sensitivity towards specific targets. acs.orgrsc.org

Interactive Data Table: Properties of Related Fluorescent Probes

| Compound/Sensor | Target Analyte | Sensing Mechanism | Reference |

| Quinoline-based sensor | Fe³⁺ | Fluorescence quenching | nih.gov |

| Quinoline derivative (TQA) | Fe³⁺ | Fluorescence quenching | mdpi.com |

| Quinoline-based steroidal agent | Cellular imaging | Induced fluorescence | nih.gov |

| Quinoline-indole derivative (IM-3) | Nucleolus RNA, Mitochondrial DNA | Three-photon fluorescence enhancement | rsc.org |

| 7-(Diethylamino)quinolin-2(1H)-one-3-carbaldehyde (DQ1) | Supramolecular host (Cucurbit acs.orguril) | Modulation of photophysical properties | nih.gov |

Precursor to Advanced Functional Materials

In synthetic chemistry, molecules like this compound can serve as valuable building blocks for the construction of more complex, functional materials. The nitrile group is a versatile functional group that can be chemically transformed into other moieties such as amines, carboxylic acids, or tetrazoles, opening up pathways to a wide array of derivatives with different properties. For instance, isoquinoline-6-carbonitrile (B34642) is recognized as a crucial building block for synthesizing more complex isoquinoline derivatives for new materials and catalysts.

Furthermore, the isoquinoline core itself can be modified through various organic reactions. Rhodium-catalyzed annulation reactions, for example, have been used to synthesize functionalized isoquinolone derivatives which can be further transformed into valuable isoquinoline structures. nih.gov The presence of the fluorine atom on the 5-position of the isoquinoline ring in this compound can also be used to direct further chemical modifications or to impart specific properties, such as enhanced stability or altered reactivity, to the final material.

Future Directions and Emerging Research Avenues for 5 Fluoroisoquinoline 3 Carbonitrile

Development of Innovative and Atom-Economical Synthetic Pathways

Future synthetic research could focus on developing novel, efficient, and environmentally benign methods for the preparation of 5-Fluoroisoquinoline-3-carbonitrile. While classical methods for isoquinoline (B145761) synthesis exist, modern approaches such as C-H activation, multicomponent reactions, and flow chemistry could offer significant advantages in terms of atom economy, step efficiency, and functional group tolerance. The development of catalytic systems that can selectively introduce the fluoro and cyano groups in a one-pot or tandem sequence would be a significant advancement.

Table 1: Potential Atom-Economical Synthetic Strategies for Future Exploration

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| C-H Activation/Functionalization | Direct functionalization of a pre-existing isoquinoline core, reducing the need for protecting groups and pre-functionalized starting materials. | Development of regioselective catalysts for fluorination and cyanation at the C5 and C3 positions, respectively. |

| Multicomponent Reactions (MCRs) | Rapid assembly of the isoquinoline core from simple, readily available starting materials in a single step. | Design of novel MCRs that incorporate a fluorine-containing building block and a cyanide source to construct the target molecule. |

| Photoredox Catalysis | Mild reaction conditions and the ability to generate reactive intermediates that can participate in novel bond-forming reactions. | Exploration of photoredox-mediated cyclization or functionalization reactions to build the 5-fluoroisoquinoline (B1369514) scaffold. |

| Flow Chemistry | Improved reaction control, safety, and scalability. | Adaptation of existing or newly developed synthetic methods to a continuous flow process for the efficient production of the title compound. |

Discovery of Unexplored Reactivity Patterns and Chemical Transformations

The electronic properties of the isoquinoline ring are significantly modulated by the presence of a strongly electron-withdrawing fluorine atom and a nitrile group. This unique substitution pattern is expected to influence the reactivity of the molecule in various chemical transformations. Future research should aim to systematically investigate the reactivity of this compound towards nucleophilic and electrophilic reagents, as well as in transition-metal-catalyzed cross-coupling reactions. Understanding these reactivity patterns will be crucial for its application as a versatile building block in the synthesis of more complex molecules.

Advancing Predictive Modeling through Integrated Computational and Experimental Studies

Computational chemistry, particularly Density Functional Theory (DFT), can provide valuable insights into the electronic structure, reactivity, and spectroscopic properties of this compound. Future work should involve a synergistic approach that combines computational modeling with experimental validation. Such studies could predict the most likely sites for chemical reactions, elucidate reaction mechanisms, and guide the design of derivatives with tailored properties. Molecular docking simulations could also be employed to predict the binding affinity of this compound towards various biological targets, thereby prioritizing experimental screening efforts.

Deeper Elucidation of Molecular Mechanisms in Biological Systems

Given that many isoquinoline alkaloids exhibit significant biological activity, it is plausible that this compound could interact with specific biological targets. Future research should focus on screening this compound against a panel of enzymes and receptors to identify any potential therapeutic applications. Should any activity be discovered, subsequent studies would be necessary to elucidate the precise molecular mechanism of action. Techniques such as thermal shift assays, surface plasmon resonance, and X-ray crystallography could be used to identify direct binding partners and characterize the interactions at a molecular level.

Expanding Applications into Novel Interdisciplinary Research Areas

The unique combination of a fluorinated aromatic system and a nitrile group suggests that this compound could find applications beyond medicinal chemistry. The fluorine atom can enhance properties such as metabolic stability and binding affinity, while the nitrile group is a versatile functional handle for further chemical modifications. Potential interdisciplinary research areas for exploration include:

Chemical Biology: Development of chemical probes to study biological processes. The fluorine atom could serve as a reporter for ¹⁹F NMR studies, and the nitrile group could be used for bioconjugation.

Materials Science: The planar, electron-deficient nature of the molecule suggests its potential use as a building block for organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs).

Agrochemicals: The isoquinoline scaffold is present in some herbicides and insecticides. The introduction of fluorine and nitrile functionalities could lead to the discovery of new agrochemicals with improved efficacy and environmental profiles.

Q & A

Q. How should researchers design experiments to validate the stability of this compound under physiological conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.